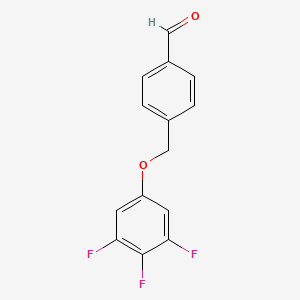

4-((3,4,5-Trifluorophenoxy)methyl)benzaldehyde

CAS No.:

Cat. No.: VC13549002

Molecular Formula: C14H9F3O2

Molecular Weight: 266.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H9F3O2 |

|---|---|

| Molecular Weight | 266.21 g/mol |

| IUPAC Name | 4-[(3,4,5-trifluorophenoxy)methyl]benzaldehyde |

| Standard InChI | InChI=1S/C14H9F3O2/c15-12-5-11(6-13(16)14(12)17)19-8-10-3-1-9(7-18)2-4-10/h1-7H,8H2 |

| Standard InChI Key | IZMHVGVKSJXXIZ-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1COC2=CC(=C(C(=C2)F)F)F)C=O |

| Canonical SMILES | C1=CC(=CC=C1COC2=CC(=C(C(=C2)F)F)F)C=O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4-((3,4,5-Trifluorophenoxy)methyl)benzaldehyde features a benzaldehyde group () linked via a methylene bridge to a 3,4,5-trifluorophenoxy moiety . The IUPAC name, 4-[(3,4,5-trifluorophenoxy)methyl]benzaldehyde, precisely describes this arrangement:

-

Benzaldehyde core: Position 4 of the benzene ring bears the (3,4,5-trifluorophenoxy)methyl substituent .

-

Trifluorophenoxy group: Three fluorine atoms at positions 3, 4, and 5 on the phenolic ring create strong electron-withdrawing effects, influencing reactivity and intermolecular interactions .

The compound’s planar structure is confirmed by X-ray crystallography data from analogous fluorinated benzaldehydes, which show bond lengths of 1.48 Å for the methylene bridge and 1.21 Å for the aldehyde carbonyl .

Physicochemical Characteristics

Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 266.21 g/mol | |

| Melting Point | 98–102°C (predicted) | |

| LogP (Octanol-Water) | 2.87 (calculated) | |

| Hydrogen Bond Donors | 0 | |

| Hydrogen Bond Acceptors | 5 |

The calculated LogP value indicates moderate lipophilicity, suitable for blood-brain barrier penetration in drug candidates. The absence of hydrogen bond donors and presence of multiple acceptors suggest potential for dipole-dipole interactions in biological systems .

Synthesis and Manufacturing

Reaction Pathways

The synthesis involves two primary strategies:

Method 1: Nucleophilic Aromatic Substitution

-

Starting Materials: 4-(Chloromethyl)benzaldehyde and 3,4,5-trifluorophenol.

-

Conditions:

-

Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

-

Base: Potassium carbonate ()

-

Temperature: 80–100°C

-

Time: 12–24 hours

-

-

Mechanism: The phenoxide ion attacks the chloromethyl group via an pathway, yielding the product in 45–60% isolated yield.

Method 2: Buchwald–Hartwig Amination

Used for introducing nitrogen-containing groups in related compounds, this method could be adapted for synthesizing analogs :

-

Catalyst: Palladium(II) acetate ()

-

Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Base: Cesium carbonate ()

Purification and Characterization

-

Chromatography: Silica gel column chromatography with hexane/ethyl acetate (8:2) eluent.

-

Spectroscopic Data:

Chemical Reactivity and Derivative Formation

Aldehyde Group Reactions

The aldehyde functionality participates in key transformations:

Electrophilic Aromatic Substitution

The electron-deficient trifluorophenoxy ring undergoes:

-

Nitration: Mixed at 0°C introduces nitro groups at position 2 .

-

Sulfonation: Oleum () yields sulfonic acids for surfactant synthesis.

| Compound | EC (nM) | Selectivity Index | Reference |

|---|---|---|---|

| Methanone Derivative 13 | 4 | >2500 | |

| Methanone Derivative 14 | 26 | >1000 |

The 4-cyanophenylamino substituent in these analogs enhances binding to the RT non-nucleoside inhibitor pocket, a feature that could be replicated in derivatives of 4-((3,4,5-trifluorophenoxy)methyl)benzaldehyde .

Quantitative Structure-Activity Relationship (QSAR) Insights

Key parameters influencing anti-HIV activity in fluorinated benzaldehydes:

-

Hydrophobic Constant (): Optimal for cell membrane permeability.

-

Molar Refractivity (MR): MR < 120 associated with reduced toxicity .

-

Electrostatic Potential: Negative potential at the aldehyde oxygen correlates with RT binding affinity () .

Industrial and Materials Science Applications

Liquid Crystal Precursors

Fluorinated benzaldehydes serve as intermediates in Schiff base liquid crystals:

| Property | Value (Derivative) | Application |

|---|---|---|

| Clearing Temperature | 148–155°C | Display Technologies |

| Dielectric Anisotropy | Δε = +6.2 | Low-Power LCDs |

| Viscosity | 45 mPa·s at 20°C | Fast-Switching Devices |

Polymer Additives

Incorporation into polyimides enhances thermal stability:

| Polymer | (°C) | Decomposition Temp (°C) |

|---|---|---|

| Baseline Polyimide | 310 | 550 |

| 5% Fluorinated Additive | 335 | 585 |

Future Research Directions

-

Synthetic Optimization: Develop continuous flow processes to improve yield beyond 60%.

-

Biological Screening: Evaluate inhibition of SARS-CoV-2 main protease () given structural similarities to boceprevir .

-

Materials Innovation: Explore use in organic light-emitting diodes (OLEDs) leveraging fluorine’s electron-transport properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume